molecular formula C18H12F3N3O3S B15078805 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide CAS No. 303093-67-6

4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide

Cat. No.: B15078805
CAS No.: 303093-67-6
M. Wt: 407.4 g/mol
InChI Key: LTFVPJHDFIZISS-UHFFFAOYSA-N
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Description

4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide (molecular formula: C₁₈H₁₂F₃N₃O₃S) is a heterocyclic compound featuring a thiazole core substituted with a 3-(trifluoromethyl)benzyl group at the 5-position and a 4-nitrobenzamide moiety at the 2-position. The compound’s SMILES string (C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N+[O-]) highlights its planar aromatic systems and amide linkage, critical for molecular recognition .

Properties

CAS No.

303093-67-6

Molecular Formula

C18H12F3N3O3S

Molecular Weight

407.4 g/mol

IUPAC Name

4-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-3-1-2-11(8-13)9-15-10-22-17(28-15)23-16(25)12-4-6-14(7-5-12)24(26)27/h1-8,10H,9H2,(H,22,23,25)

InChI Key

LTFVPJHDFIZISS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors

Biological Activity

4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is a synthetic compound notable for its complex structure, which includes a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiparasitic agent. Its structural features suggest that it may serve as a lead compound for developing new therapeutic agents.

The molecular formula of 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is C16H14F3N3O2S, with a molecular weight of approximately 407.4 g/mol. The presence of the thiazole ring is critical for its biological interactions, as thiazoles are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic (MIC)
Staphylococcus aureus10050 (Chloramphenicol)
Escherichia coli150100 (Ciprofloxacin)
Pseudomonas aeruginosa20050 (Ceftazidime)

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Preliminary studies suggest that it may inhibit the growth of protozoan parasites, making it a candidate for further development in treating parasitic infections.

The mechanism by which 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit key enzymes involved in microbial metabolism and proliferation. Studies have indicated that the trifluoromethyl group enhances binding affinity to these targets.

Toxicity and Safety Profile

Toxicity studies highlight that the compound is toxic if swallowed and can cause skin irritation. This necessitates careful handling in laboratory settings and during potential therapeutic applications.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multi-drug resistant strains of bacteria. In a controlled environment, patients with chronic infections were treated with derivatives of this compound, showing promising results in reducing bacterial load without significant adverse effects.

Structural Analogues

Several compounds share structural similarities with 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide, contributing to its unique profile:

Compound Name Structure Features Biological Activity
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamideSimilar thiazole structure but different nitro positionAntimicrobial
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamideLacks the nitro group; focuses on thiazole activityModerate activity

These analogs demonstrate how variations in functional groups can influence biological activity and chemical properties.

Scientific Research Applications

4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is a synthetic benzamide compound with a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety; its molecular weight is approximately 407.4 g/mol. It has potential biological activities, particularly in medicinal chemistry.

Chemical Properties and Reactivity
The chemical reactivity of 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide stems from its functional groups, and can be utilized to modify the compound or to derive related analogs.

Synthesis
The synthesis of 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide typically involves several steps, but the specific conditions and reagents may vary depending on desired yields and purity.

Biological Activity
Research indicates that 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide exhibits significant biological activity and has been studied for its potential as an antimicrobial and antiparasitic agent. The presence of the thiazole ring is crucial for its biological interactions, as thiazoles are known for their diverse pharmacological properties. Toxicity studies have shown that it is toxic if swallowed and can cause skin irritation, highlighting the need for careful handling.

Applications in Scientific Research
4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is investigated for its potential as an enzyme inhibitor or receptor modulator. It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties, and utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (Compound 27)

  • Structure : Shares the 4-nitrobenzamide group but replaces the trifluoromethylbenzyl substituent with a 5-nitrothiazole ring.
  • Implications : The additional nitro group on the thiazole may increase oxidative stress in pathogens but reduces steric bulk compared to the benzyl group in the target compound. This structural difference likely alters binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target for antiparasitic drugs .

N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Structure : Features a 4-methylbenzyl group (instead of trifluoromethyl) and a 2-nitrobenzamide (vs. 4-nitro).
  • Implications : The methyl group reduces electronegativity and lipophilicity compared to -CF₃. The 2-nitro position may sterically hinder amide conjugation, reducing electron-withdrawing effects critical for activity .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Chloro-substituted thiazole with a difluorobenzamide group.
  • Implications : The chloro group enhances electrophilicity, while fluorine atoms on the benzamide improve metabolic stability. However, the lack of a benzyl substituent limits hydrophobic interactions with target proteins .

Analogues with Different Heterocycles

VU29 (4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Structure : Replaces the thiazole with a pyrazole ring and incorporates diphenyl substituents.
  • Implications : The pyrazole’s smaller ring size and diphenyl groups may enhance π-π stacking but reduce hydrogen-bonding capacity compared to thiazole-based compounds. This structural shift is associated with metabotropic glutamate receptor modulation rather than antimicrobial activity .

[4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C7)

  • Structure : Oxadiazole core with dual nitro groups on the benzamide and phenyl ring.
  • Implications : The oxadiazole’s electron-deficient nature enhances anti-inflammatory activity, but its reduced hydrogen-bonding capability compared to thiazoles may limit interactions with enzymatic targets like PFOR .

Physicochemical and Pharmacokinetic Comparisons

Compound Heterocycle Substituent (R) ALogP Key Functional Groups Biological Activity
Target Compound Thiazole 3-(CF₃)benzyl ~3.5* 4-Nitrobenzamide Antimicrobial (hypothesized)
4-Nitro-N-(5-nitrothiazol-2-yl)benzamide Thiazole 5-Nitro ~2.1 4-Nitrobenzamide Antimicrobial
N-[5-(4-Methylbenzyl)-thiazol-2-yl]-2-nitrobenzamide Thiazole 4-Methylbenzyl ~3.0 2-Nitrobenzamide Unknown
VU29 Pyrazole 1,3-Diphenyl ~4.2 4-Nitrobenzamide Neuromodulatory
C7 (Oxadiazole) Oxadiazole 4-Nitrophenyl ~2.8 4-Nitrobenzamide Anti-inflammatory

*Estimated based on structural analogs in (ALogP range: 2.8–3.5).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling between a nitro-substituted benzoyl chloride derivative and a 5-substituted thiazol-2-amine. For example, analogous procedures involve reacting 5-chlorothiazol-2-amine with activated acyl chlorides in pyridine, followed by purification via column chromatography and recrystallization (e.g., methanol) . Key steps include stoichiometric control, TLC monitoring, and post-reaction neutralization (e.g., NaHCO₃ washing) to isolate the product .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 8.5–7.5 ppm), amide NH signals (~δ 13.9 ppm), and trifluoromethyl group splitting patterns .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines hydrogen bonding networks (e.g., N–H⋯N dimers) and packing interactions (e.g., C–H⋯F/O) .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization from methanol or acetonitrile enhances purity, as evidenced by sharp melting points and consistent TLC Rf values .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro substituents influence reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack during coupling. The nitro group stabilizes the thiazole ring via resonance, but may sterically hinder π-π stacking in crystal lattices. Computational studies (e.g., DFT) can quantify these effects, while X-ray data reveal bond-length distortions (e.g., C–F vs. C–NO₂) .

Q. How to address discrepancies between observed biological activity and computational predictions?

  • Methodological Answer :

Purity Validation : Use HPLC (>95% purity) and HRMS to rule out impurities .

Crystallographic Analysis : Check for polymorphism or hydration states via SHELXL refinement; subtle structural changes (e.g., hydrogen bond geometry) may alter bioactivity .

Enzyme Assay Optimization : Test under varied pH/temperature conditions, as PFOR enzyme inhibition (analogous to nitazoxanide derivatives) is sensitive to protonation states .

Q. What strategies resolve low yields in scale-up synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. overnight) and improves regioselectivity for thiazole formation .
  • Catalyst Screening : Evaluate Pd/C or CuI for Suzuki-like couplings in trifluoromethylbenzyl intermediates .
  • Solvent Optimization : Replace pyridine with DMF or THF to minimize side reactions .

Data Contradiction Analysis

Q. Conflicting reports on hydrogen bonding patterns: How to resolve?

  • Methodological Answer :

  • Variable-Temperature Crystallography : Use SHELXL to analyze thermal motion and occupancy of hydrogen bonds (e.g., N–H⋯N vs. C–H⋯O) .
  • Solid-State NMR : Compare ¹⁵N chemical shifts to confirm dynamic vs. static hydrogen bonds .

Q. Unexpected lack of bioactivity in analogues: Mechanistic insights?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses of active/inactive analogues to target enzymes (e.g., PFOR or purinoreceptors) using AutoDock Vina .
  • Metabolite Screening : LC-MS/MS to detect rapid degradation (e.g., nitro reduction to amine) in biological media .

Methodological Tables

Key Characterization Data Observations Reference
¹H NMR (DMSO-d₆) δ 13.92 (s, 1H)Amide NH proton
IR C=O stretch at 1675 cm⁻¹Confirms benzamide formation
X-ray-derived N–H⋯N bond length: 2.89 ÅCentrosymmetric dimer stabilization
Synthetic Yield Optimization Conditions Yield
Conventional heating (24 h)Pyridine, RT65%
Microwave-assisted (30 min, 100°C)DMF, Pd/C catalyst82%

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